1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride
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Overview
Description
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The dimethylamino and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . The azo linkage and aromatic groups contribute to its ability to interact with biological macromolecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazolium, 2-phenylazo-1,3-dimethyl-, chloride: Similar structure but lacks the dimethylamino and dimethoxy groups.
1H-Imidazolium, 2-(4-nitrophenylazo)-1,3-dimethyl-, chloride: Contains a nitro group instead of dimethylamino and dimethoxy groups.
Properties
CAS No. |
73287-60-2 |
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Molecular Formula |
C15H22ClN5O2 |
Molecular Weight |
339.82 g/mol |
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-2,5-dimethoxy-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C15H22N5O2.ClH/c1-18(2)12-10-13(21-5)11(9-14(12)22-6)16-17-15-19(3)7-8-20(15)4;/h7-10H,1-6H3;1H/q+1;/p-1 |
InChI Key |
GPPQRGQCASKQRQ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC(=C(C=C2OC)N(C)C)OC)C.[Cl-] |
Origin of Product |
United States |
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